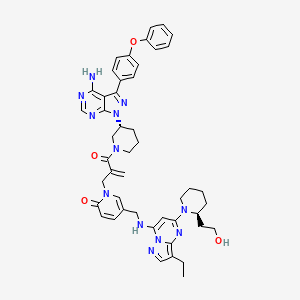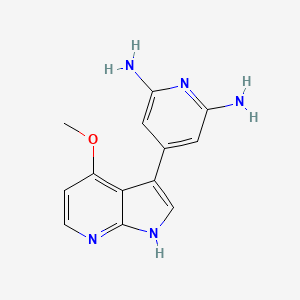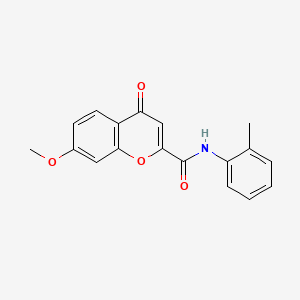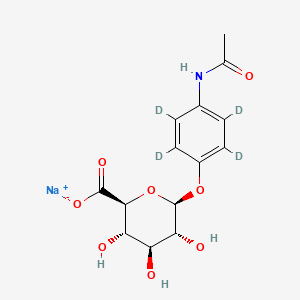
Topoisomerase I inhibitor 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase I inhibitor 11 is a compound that targets the enzyme topoisomerase I, which is crucial for DNA replication, transcription, and repair. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the main scaffold of the molecule through a series of organic reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Final coupling reactions: The final steps involve coupling the core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Topoisomerase I inhibitor 11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Topoisomerase I inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase I in DNA replication and repair.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Medicine: Utilized in cancer research and treatment, particularly in targeting rapidly dividing cancer cells.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
作用機序
Topoisomerase I inhibitor 11 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, which ultimately results in cell death. The molecular targets and pathways involved include the inhibition of DNA replication and the activation of DNA damage response pathways.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Irinotecan: A widely used topoisomerase I inhibitor in cancer therapy.
Topotecan: Another topoisomerase I inhibitor used in the treatment of various cancers.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived.
Uniqueness
Topoisomerase I inhibitor 11 is unique in its specific binding affinity and selectivity for topoisomerase I. It may also have distinct pharmacokinetic properties and a different spectrum of activity compared to other similar compounds.
特性
分子式 |
C47H52N12O4 |
|---|---|
分子量 |
849.0 g/mol |
IUPAC名 |
1-[2-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]prop-2-enyl]-5-[[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]pyridin-2-one |
InChI |
InChI=1S/C47H52N12O4/c1-3-33-26-52-59-39(24-40(53-45(33)59)57-22-8-7-10-35(57)20-23-60)49-25-32-14-19-41(61)56(28-32)27-31(2)47(62)55-21-9-11-36(29-55)58-46-42(44(48)50-30-51-46)43(54-58)34-15-17-38(18-16-34)63-37-12-5-4-6-13-37/h4-6,12-19,24,26,28,30,35-36,49,60H,2-3,7-11,20-23,25,27,29H2,1H3,(H2,48,50,51)/t35-,36+/m0/s1 |
InChIキー |
ZSEQRDBTVLOVPP-MPQUPPDSSA-N |
異性体SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCC[C@H](C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCC[C@H]9CCO |
正規SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCCC(C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCCC9CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)

![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)



![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)


